

Spectroscopic Profile of Carpetimycin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Carpetimycin A**, a carbapenem antibiotic. The information is compiled to assist in the identification, characterization, and further development of this and related compounds. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Carpetimycin A** in an aqueous solution exhibits two characteristic absorption maxima.

Table 1: UV-Vis Spectroscopic Data for Carpetimycin A

Wavelength (λmax)	Solvent
240 nm	Water
288 nm	Water

Experimental Protocol: UV-Vis Spectroscopy

A solution of **Carpetimycin A** is prepared in deionized water. The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically scanning over a wavelength



range of 200–400 nm. A quartz cuvette with a 1 cm path length is used, and the solvent (water) serves as the blank reference. The concentrations are adjusted to ensure the absorbance values fall within the linear range of the instrument.

Infrared (IR) Spectroscopy

The infrared spectrum of **Carpetimycin A** reveals key functional groups present in its molecular structure. The characteristic absorption bands are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for Carpetimycin A

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	O-H (hydroxyl), N-H (amide) stretching
1750	C=O (β-lactam carbonyl) stretching
1670	C=O (amide I) stretching
1630	C=C (alkene) stretching
1555	N-H bending (amide II)

Experimental Protocol: Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid **Carpetimycin A** sample is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed proton (¹H) and carbon-13 (¹³C) NMR data are essential for the complete structural elucidation of **Carpetimycin A**.

¹H NMR Spectroscopic Data

Table 3: ¹H NMR Spectroscopic Data for **Carpetimycin A** (in D₂O)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.19	S	-	C(CH ₃) ₂
1.22	S	-	C(CH ₃) ₂
1.95	S	-	COCH₃
3.13	dd	17.0, 9.5	H-1a
3.40	dd	17.0, 8.5	H-1b
3.65	dd	6.0, 2.5	H-6
4.19	ddd	9.5, 8.5, 2.5	H-5
6.64	d	14.0	H-2'
7.10	d	14.0	H-1'

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublets

¹³C NMR Spectroscopic Data

Table 4: ¹³C NMR Spectroscopic Data for **Carpetimycin A** (in D₂O)



Chemical Shift (δ, ppm)	Assignment
22.2	COCH₃
25.1	C(CH ₃) ₂
26.1	C(CH ₃) ₂
45.9	C-1
59.9	C-5
67.4	C-6
70.2	C(CH ₃) ₂
124.7	C-2'
126.9	C-3
131.0	C-1'
149.3	C-2
172.9	COCH₃
175.7	C-4
177.8	C-7

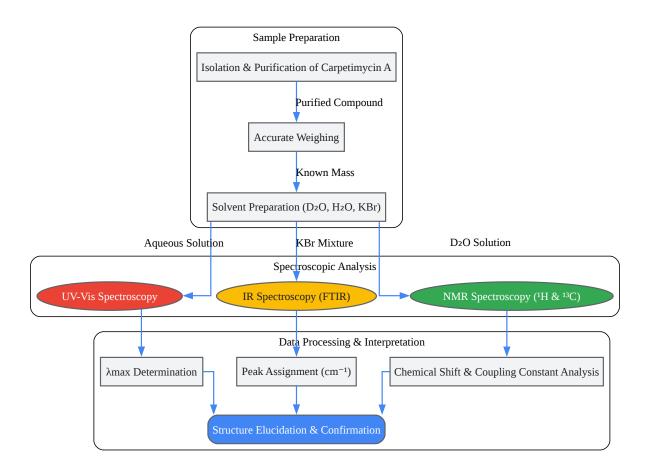
Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a suitable internal or external standard. For ¹H NMR in D₂O, the residual HDO peak can be used as a reference. For ¹³C NMR, an external standard or a calibrated solvent signal is used for referencing.

Experimental Workflow

The general workflow for the spectroscopic analysis of **Carpetimycin A** is outlined below. This process ensures a systematic approach to obtaining comprehensive and reliable data for structural confirmation and characterization.





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A generalized workflow for the spectroscopic analysis of Carpetimycin A.

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